An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-iodopyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 2-position and an iodine atom at the 4-position, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromo-4-iodopyridine, including experimental protocols for its use in common synthetic transformations.
Chemical Properties and Structure
2-Bromo-4-iodopyridine is a solid at room temperature, appearing as a white to pale cream or yellow crystalline powder.[1] It is soluble in methanol.[2] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromo-4-iodopyridine | [1][3] |
| Synonyms | 4-Iodo-2-bromopyridine | [4] |
| CAS Number | 100523-96-4 | [1][4] |
| Molecular Formula | C₅H₃BrIN | [1][4] |
| Molecular Weight | 283.89 g/mol | [4] |
| Melting Point | 59.0-68.0 °C | [1] |
| Appearance | White to pale cream to pale yellow crystals or powder | [1] |
| Solubility | Soluble in Methanol | [2] |
| SMILES String | BrC1=NC=CC(I)=C1 | [1] |
| InChI Key | HPKRNLGLZYOVJS-UHFFFAOYSA-N | [1][3] |
Chemical Structure
The structure of 2-Bromo-4-iodopyridine is characterized by a pyridine ring substituted with a bromine atom at the C2 position and an iodine atom at the C4 position.
Caption: Chemical structure of 2-Bromo-4-iodopyridine.
Reactivity and Applications
The differential reactivity of the C-Br and C-I bonds is a key feature of 2-Bromo-4-iodopyridine, making it a valuable substrate for sequential cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to palladium(0) catalysts, allowing for selective functionalization at the 4-position while leaving the 2-bromo substituent intact for subsequent transformations. This regioselectivity is exploited in the synthesis of a wide range of disubstituted pyridines.
Common applications of 2-Bromo-4-iodopyridine include its use as a key intermediate in the synthesis of:
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Pharmaceuticals: It is a building block for various drug candidates, including potential anti-cancer and anti-inflammatory agents.[4]
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Agrochemicals: The compound is utilized in the development of herbicides and pesticides.[4]
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Organic Electronics: It serves as a precursor in the production of organic semiconductors for applications such as OLEDs.[4]
Experimental Protocols
Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance (Representative Protocol)
This protocol is adapted from procedures for similar compounds and should be optimized for safety and yield.
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Lithiation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
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Deprotonation: Cool the LDA solution to -95 °C and slowly add a solution of 2-bromopyridine in anhydrous THF. Stir the mixture for 3-4 hours at -95 to -90 °C.
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Iodination: Add a solution of iodine in anhydrous THF to the reaction mixture. Stir for an additional 40-50 minutes.
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Halogen Dance: To promote the rearrangement of the iodine from the 3- to the 4-position, maintain the reaction at a low temperature (e.g., -75 °C) for an extended period. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or TLC).
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Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-iodopyridine.
Suzuki Cross-Coupling of 2-Bromo-4-iodopyridine with Phenylboronic Acid (General Protocol)
The following is a general procedure for a Suzuki cross-coupling reaction, which would selectively occur at the more reactive C-I bond.
Caption: General workflow for Suzuki cross-coupling.
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Reaction Setup: In a flask equipped with a condenser and a magnetic stirrer, combine 2-Bromo-4-iodopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
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Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
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Reaction: Heat the mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
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Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the residue by flash column chromatography on silica gel to yield 2-bromo-4-phenylpyridine.
Sonogashira Cross-Coupling of 2-Bromo-4-iodopyridine with Phenylacetylene (General Protocol)
Similar to the Suzuki coupling, the Sonogashira reaction is expected to proceed selectively at the C-I bond.
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Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Bromo-4-iodopyridine (1.0 eq.), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., copper(I) iodide, 0.04-0.10 eq.).
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Addition of Reagents: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (2-3 eq.). Stir the mixture for 5-10 minutes at room temperature.
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Addition of Alkyne: Add the terminal alkyne, such as phenylacetylene (1.1-1.5 eq.), to the reaction mixture.
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Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(phenylethynyl)pyridine.
Spectroscopic Data
Specific, experimentally obtained spectroscopic data (NMR, IR, MS) for 2-Bromo-4-iodopyridine are not widely available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:
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¹H NMR: Three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
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¹³C NMR: Five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the bromine and iodine atoms would be expected to show characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (283.89 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom and one iodine atom.
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IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-I stretching vibrations.
Conclusion
2-Bromo-4-iodopyridine is a highly useful and versatile building block in organic synthesis. Its distinct halogen substituents allow for regioselective functionalization, making it an important intermediate in the preparation of a wide array of substituted pyridines for applications in drug discovery and materials science. While detailed synthetic and spectroscopic data are not extensively published, the general reactivity patterns and protocols outlined in this guide provide a solid foundation for its use in research and development.
